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This guide provides an in-depth exploration of the physical properties of 1-(Benzyloxy)-2-
nitrobenzene, a key intermediate in synthetic organic chemistry. As a molecule incorporating

both a benzyloxy and a nitro functional group, its physical characteristics are of significant

interest in the design of reaction conditions, purification strategies, and in the development of

novel molecular entities. This document moves beyond a simple listing of data points to provide

a foundational understanding of why these properties manifest and how they are reliably

determined in a laboratory setting.

Section 1: Core Molecular and Physical
Characteristics
1-(Benzyloxy)-2-nitrobenzene is an aromatic compound with the chemical formula

C₁₃H₁₁NO₃. It is structurally characterized by a nitro group positioned ortho to a benzyloxy

substituent on a benzene ring. This specific arrangement of functional groups dictates its

physical and chemical behavior.
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Initial characterization of a chemical compound begins with its fundamental identifiers and

observable properties.

Property Value Source(s)

IUPAC Name 1-(Benzyloxy)-2-nitrobenzene [1]

CAS Number 4560-41-2 [1]

Molecular Weight 229.23 g/mol [1]

Appearance
Yellow to orange crystalline

solid
[2]

Solubility Soluble in organic solvents [2]

The yellow to orange hue of 1-(Benzyloxy)-2-nitrobenzene is characteristic of many

nitroaromatic compounds, arising from electronic transitions within the conjugated system. Its

nature as a crystalline solid at room temperature is indicative of significant intermolecular

forces within the crystal lattice. The compound's solubility in organic solvents is a direct

consequence of its largely nonpolar aromatic structure.

Thermal Properties: Melting and Boiling Points
The melting and boiling points are critical parameters that inform purification techniques such

as recrystallization and distillation, and are also key indicators of purity.

Thermal Property Value Notes

Melting Point 85–87 °C
Literature value, may vary with

purity.

Boiling Point Not experimentally determined
Predicted to be high due to

molecular weight and polarity.

A literature melting point of 85–87 °C has been reported[1]. It is crucial to understand that

discrepancies in melting points can arise from impurities or the presence of different

polymorphic forms[1]. A sharp melting range is a strong indicator of high purity. An

experimentally determined boiling point is not readily available in the literature, which is not
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uncommon for compounds of this molecular weight as they may decompose at elevated

temperatures under atmospheric pressure. Vacuum distillation would be the preferred method

for its purification by distillation.

Density
The density of a solid is an intrinsic property that can be useful for material characterization.

Property Value Notes

Density Not experimentally determined
Expected to be greater than 1

g/cm³

While an experimental value for the density of 1-(Benzyloxy)-2-nitrobenzene is not available,

related aromatic nitro compounds typically have densities greater than water. For comparison,

the predicted density of the isomeric 1-(benzyloxy)-4-nitrobenzene is 1.232 g/cm³[3].

Section 2: Spectroscopic Characterization
Spectroscopic techniques provide an unambiguous fingerprint of a molecule's structure. The

following sections detail the expected spectroscopic data for 1-(Benzyloxy)-2-nitrobenzene
based on the analysis of its functional groups and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

The proton NMR spectrum of 1-(Benzyloxy)-2-nitrobenzene is expected to show distinct

signals for the aromatic protons and the benzylic methylene protons. Based on the analysis of

similar compounds, the following chemical shifts can be predicted:

Aromatic Protons (C₆H₅-CH₂-): A multiplet in the range of δ 7.3-7.5 ppm.

Aromatic Protons (-O-C₆H₄-NO₂): A series of multiplets between δ 7.0-8.0 ppm. The protons

ortho and para to the electron-withdrawing nitro group will be shifted downfield[4].
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Benzylic Protons (-O-CH₂-): A singlet around δ 5.2 ppm. For the related compound 1-

(Benzyloxy)-2-methyl-3-nitrobenzene, this signal appears at δ 5.13 ppm[5].

The carbon NMR spectrum will provide information on each unique carbon environment in the

molecule. Key predicted resonances include:

Benzylic Carbon (-O-CH₂-): A signal in the range of δ 70-75 ppm.

Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm). The carbon

bearing the nitro group (ipso-carbon) is expected to be significantly deshielded[4].

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups. The IR spectrum

of 1-(Benzyloxy)-2-nitrobenzene will be dominated by vibrations of the nitro and ether groups.

N-O Asymmetric Stretch: A strong band is expected in the region of 1550–1475 cm⁻¹[1].

N-O Symmetric Stretch: Another strong band is anticipated around 1360–1290 cm⁻¹[1].

C-O-C Ether Stretch: A characteristic stretch is expected to appear around 1250 cm⁻¹[1].

Aromatic C-H Stretch: Peaks in the 3000-3100 cm⁻¹ region[6].

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The electron ionization (EI) mass spectrum of 1-(Benzyloxy)-2-nitrobenzene is

expected to show a molecular ion peak (M⁺) at m/z 229. A prominent fragmentation pathway

for benzyl ethers is the cleavage of the benzyl-oxygen bond, leading to the formation of a

stable tropylium ion (C₇H₇⁺) at m/z 91, which is often the base peak.

Section 3: Experimental Determination of Physical
Properties
The following protocols outline standard laboratory procedures for determining the key physical

properties of a solid organic compound like 1-(Benzyloxy)-2-nitrobenzene.
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Melting Point Determination (Capillary Method)
This method provides a melting range, which is a key indicator of purity.

Sample Preparation:
Finely powder the crystalline solid.

Loading:
Pack 2-3 mm of the powder into a capillary tube.

Apparatus Setup:
Place the capillary in the melting point apparatus.

Heating:
Heat rapidly to ~15°C below the expected melting point, then slow to 1-2°C/min.

Observation:
Record the temperature at which the first drop of liquid appears (T1).

Final Reading:
Record the temperature at which the last solid melts (T2).

Result:
Report the melting range as T1 - T2.

Click to download full resolution via product page

Melting Point Determination Workflow

Causality: A slow heating rate near the melting point is crucial for allowing the system to remain

in thermal equilibrium, ensuring an accurate determination of the melting range. A broad

melting range typically indicates the presence of impurities, which disrupt the crystal lattice and

lower the energy required to transition to the liquid phase.

Solubility Assessment
A systematic approach is used to determine the solubility of the compound in a range of

solvents with varying polarities.

Start: Place ~10 mg of compound in a test tube

Add 1 mL of solvent

Vortex and observe for 1 minute

Soluble

Homogeneous solution

Insoluble

Solid remains
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Solubility Testing Workflow

Protocol: This procedure should be repeated with a series of solvents, typically including water,

ethanol, acetone, dichloromethane, and hexane, to cover a broad spectrum of polarities. For

quantitative analysis, known amounts of solute and solvent can be used to determine the

solubility in g/100 mL.

Expertise: The choice of solvents is critical. Starting with a nonpolar solvent like hexane and

moving to progressively more polar solvents provides a systematic understanding of the

compound's solubility profile. Given the structure of 1-(Benzyloxy)-2-nitrobenzene, it is

expected to be largely soluble in moderately polar to nonpolar organic solvents and insoluble in

water.

Density Determination (Gas Pycnometry)
Gas pycnometry is a precise method for determining the density of a solid powder by

measuring the volume of gas it displaces.

Protocol:

Calibration: Calibrate the gas pycnometer with a standard of known volume.

Sample Weighing: Accurately weigh a sample of 1-(Benzyloxy)-2-nitrobenzene.

Measurement: Place the sample in the pycnometer chamber. The instrument will

automatically purge the chamber with an inert gas (typically helium) and then measure the

volume of the displaced gas.

Calculation: The density is calculated as the mass of the sample divided by the measured

volume.

Trustworthiness: This method is highly reliable as it measures the true volume of the solid,

excluding interstitial and open pore volumes. Helium is used as it is a small, inert atom that can

penetrate small pores and crevices, providing a more accurate volume measurement.
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Section 4: Conclusion and Future Directions
This guide has provided a detailed overview of the known and predicted physical properties of

1-(Benzyloxy)-2-nitrobenzene, along with robust protocols for their experimental

determination. While key data such as an experimentally verified melting point are available,

further experimental determination of its boiling point under vacuum and its density would

provide a more complete physical profile. The predicted spectral data serves as a strong basis

for the structural confirmation of this important synthetic intermediate. For researchers in drug

development, a thorough understanding of these physical properties is essential for process

optimization, formulation, and quality control.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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